molecular formula C19H23N3O3 B10986494 4,6-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

4,6-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B10986494
M. Wt: 341.4 g/mol
InChI Key: DMIUJUMXWDBPKZ-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a long name, but let’s break it down. It consists of the following components:

    Pyridine ring: The pyridine-3-ylmethyl group contributes to the aromatic character of the compound.

    Tetrahydrofuran ring: The tetrahydrofuran-2-ylmethyl group provides a cyclic ether moiety.

    Dihydropyridine ring: The dihydropyridine core is a six-membered ring with two double bonds reduced to single bonds.

    Carboxamide group: The carboxamide functional group (CONH₂) is attached to the dihydropyridine ring.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:

    Condensation Reaction: Start with a suitable pyridine derivative and react it with an aldehyde (such as formaldehyde) to form the pyridine-3-ylmethyl aldehyde.

    Reductive Amination: Combine the pyridine-3-ylmethyl aldehyde with a primary amine (e.g., ammonia or an amine derivative) to form the corresponding amine.

    Cyclization: Cyclize the amine with a dihydropyridine precursor (often a 1,3-dicarbonyl compound) to form the dihydropyridine ring.

    Oxidation: Oxidize the dihydropyridine intermediate to the final compound.

Industrial Production: Industrial production methods may vary, but large-scale synthesis typically involves efficient and cost-effective processes. These might include continuous flow reactions, solid-phase synthesis, or optimized batch reactions.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, converting the dihydropyridine ring to the pyridine ring.

    Substitution: The pyridine-3-ylmethyl group can be substituted with various functional groups.

    Reduction: The carbonyl group (C=O) in the tetrahydrofuran ring can be reduced to an alcohol (C-OH).

Common Reagents and Conditions:

    Oxidation: Common oxidants include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed reducing agents.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit pharmacological properties, such as antihypertensive or calcium channel-blocking effects.

    Chemical Biology: Researchers study its interactions with cellular receptors and enzymes.

    Industry: It could serve as a precursor for other compounds or as a building block in organic synthesis.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific receptors or enzymes, modulating cellular processes. Further research is needed to elucidate its precise targets and pathways.

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C19H23N3O3/c1-13-9-14(2)22(12-16-6-4-8-25-16)19(24)17(13)18(23)21-11-15-5-3-7-20-10-15/h3,5,7,9-10,16H,4,6,8,11-12H2,1-2H3,(H,21,23)

InChI Key

DMIUJUMXWDBPKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCC3=CN=CC=C3)C

Origin of Product

United States

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